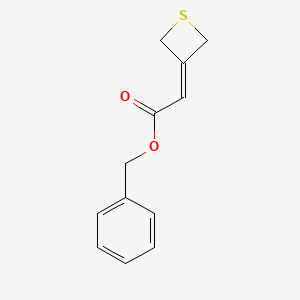

Benzyl 2-(thietan-3-ylidene)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(thietan-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c13-12(6-11-8-15-9-11)14-7-10-4-2-1-3-5-10/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMJBZIPJOULRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)OCC2=CC=CC=C2)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701210821 | |

| Record name | Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394319-40-4 | |

| Record name | Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394319-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 2-(thietan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Benzyl 2-(thietan-3-ylidene)acetate, a molecule of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through a Horner-Wadsworth-Emmons reaction, a widely utilized and reliable method for the formation of carbon-carbon double bonds. This document details the necessary precursors, reaction mechanisms, and a representative experimental protocol.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process commencing with the preparation of two key precursors: thietan-3-one and benzyl 2-(diethoxyphosphoryl)acetate. These intermediates are then coupled via a Horner-Wadsworth-Emmons (HWE) olefination reaction to yield the final product.

Figure 1: Overall synthesis pathway for this compound.

Precursor Synthesis

Synthesis of Thietan-3-one

Thietan-3-one is a key heterocyclic ketone intermediate. It can be synthesized from readily available starting materials such as 1,3-dihalopropanes. A common route involves the cyclization with a sulfur source, followed by oxidation of the resulting thietane.

Table 1: Summary of Thietan-3-one Synthesis Data

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,3-Dibromopropane | Na2S, then RuCl3/NaIO4 | Thietan-3-one | Moderate to Good | General synthetic methods for thietanes[1] |

Experimental Protocol: Synthesis of Thietan-3-one

-

Cyclization to Thietane: To a solution of sodium sulfide (1.1 eq) in ethanol/water, 1,3-dibromopropane (1.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude thietane.

-

Oxidation to Thietan-3-one: The crude thietane is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water. Ruthenium(III) chloride hydrate (0.01 eq) and sodium periodate (2.5 eq) are added, and the mixture is stirred vigorously at room temperature for 8 hours. The reaction is quenched with isopropanol, and the mixture is filtered. The filtrate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford thietan-3-one.

Synthesis of Benzyl 2-(diethoxyphosphoryl)acetate

This phosphonate ester is the second key precursor for the Horner-Wadsworth-Emmons reaction. It is typically prepared via the Michaelis-Arbuzov reaction between benzyl bromoacetate and triethyl phosphite.

Table 2: Summary of Benzyl 2-(diethoxyphosphoryl)acetate Synthesis Data

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Benzyl bromoacetate | Triethyl phosphite | Benzyl 2-(diethoxyphosphoryl)acetate | High | General Arbuzov reaction procedures |

Experimental Protocol: Synthesis of Benzyl 2-(diethoxyphosphoryl)acetate

-

A mixture of benzyl bromoacetate (1.0 eq) and triethyl phosphite (1.2 eq) is heated at 120-130 °C for 4-6 hours under a nitrogen atmosphere.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess triethyl phosphite and ethyl bromide byproduct are removed by distillation under reduced pressure to yield crude Benzyl 2-(diethoxyphosphoryl)acetate, which can often be used in the next step without further purification.

Core Reaction: Horner-Wadsworth-Emmons Olefination

The central step in the synthesis is the Horner-Wadsworth-Emmons reaction between thietan-3-one and the carbanion generated from benzyl 2-(diethoxyphosphoryl)acetate. This reaction is known for its high efficiency and stereoselectivity in forming alkenes.[2][3]

Figure 2: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Table 3: Quantitative Data for this compound

| Property | Value | Source |

| CAS Number | 1394319-40-4 | Commercial Suppliers |

| Molecular Formula | C12H12O2S | Calculated |

| Molecular Weight | 220.29 g/mol | Calculated |

| Purity (Typical) | ≥95% | Commercial Suppliers |

| Expected Yield | 60-80% | Estimated based on similar HWE reactions |

Experimental Protocol: Synthesis of this compound

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of benzyl 2-(diethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour until the evolution of hydrogen gas ceases.

-

The resulting solution is cooled to 0 °C, and a solution of thietan-3-one (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a mixture of (E)- and (Z)-isomers.

Conclusion

The synthesis of this compound is reliably achieved through a well-established Horner-Wadsworth-Emmons olefination. The required precursors, thietan-3-one and benzyl 2-(diethoxyphosphoryl)acetate, can be prepared from commercially available starting materials through standard organic synthesis procedures. The provided protocols offer a clear and actionable guide for the laboratory-scale synthesis of this compound, which holds potential for further investigation in the field of drug discovery.

References

An In-depth Technical Guide on Benzyl 2-(thietan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(thietan-3-ylidene)acetate is a unique heterocyclic compound featuring a thietane ring, a four-membered sulfur-containing heterocycle. While specific experimental data on this molecule is limited in publicly accessible literature, this guide provides a comprehensive overview based on available information and well-established principles of organic chemistry and medicinal research. The thietane moiety is of growing interest in drug discovery, known to influence the physicochemical and pharmacological properties of molecules. This document outlines the core chemical properties, proposes a putative synthesis protocol, and discusses potential biological activities based on related structures. The information presented herein is intended to serve as a foundational resource for researchers investigating this and similar chemical entities.

Core Chemical Properties

Detailed experimental data for this compound is not extensively reported. The following table summarizes its fundamental chemical identifiers.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1394319-40-4 | [1][2] |

| Molecular Formula | C₁₂H₁₂O₂S | Calculated |

| Molecular Weight | 220.29 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C=C2CSC2 | - |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

Putative Synthesis Protocol

Experimental Workflow: Proposed Synthesis via Horner-Wadsworth-Emmons Reaction

References

Benzyl 2-(thietan-3-ylidene)acetate: An Overview of a Novel Research Compound

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1394319-40-4 Molecular Formula: C₁₂H₁₂O₂S Molecular Weight: 220.29 g/mol

Introduction

Benzyl 2-(thietan-3-ylidene)acetate is a sulfur-containing heterocyclic compound that has emerged as a molecule of interest within the scientific research community. Its unique structural features, incorporating a thietane ring, a benzyl group, and an acetate moiety, suggest potential applications in medicinal chemistry and materials science. This technical overview consolidates the currently available information on this compound.

Physicochemical Properties

While detailed experimental data is limited in publicly accessible literature, the fundamental properties of this compound can be inferred from its structure.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂S | Calculated |

| Molecular Weight | 220.29 g/mol | Calculated |

| Purity | ≥95% | Commercial Supplier Data |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols for this compound are not widely published. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

A potential synthetic pathway could involve a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction between a suitable thietan-3-one precursor and a phosphonate or phosphonium ylide bearing the benzyl acetate group.

Caption: Conceptual Horner-Wadsworth-Emmons synthesis of the target compound.

A detailed experimental protocol would require laboratory validation but would likely follow these general steps:

-

Ylide Formation: The phosphonate ester, benzyl (diethoxyphosphoryl)acetate, is treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C) to generate the corresponding carbanion (ylide).

-

Reaction with Ketone: Thietan-3-one, dissolved in the same solvent, is added dropwise to the ylide solution. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product would then be purified using column chromatography on silica gel to yield the pure this compound.

Potential Applications and Biological Activity

The thietane ring is a structural motif present in some biologically active molecules, and its strained four-membered ring can impart unique chemical reactivity. While no specific biological activity or signaling pathway involvement for this compound has been reported in scientific literature, its structure suggests several areas for potential investigation:

-

Enzyme Inhibition: The ester functionality and the overall molecular shape could allow it to act as a substrate mimic or an allosteric modulator for various enzymes.

-

Antimicrobial Research: Sulfur-containing heterocycles are known to possess antimicrobial properties. This compound could be screened for activity against various bacterial and fungal strains.

-

Drug Discovery Scaffold: The molecule could serve as a starting point or a fragment for the development of more complex molecules with therapeutic potential.

Logical Workflow for Biological Screening

The initial biological evaluation of this compound would logically proceed through a series of in vitro assays.

Caption: A logical workflow for the initial biological screening of the compound.

Conclusion

This compound (CAS 1394319-40-4) is a novel chemical entity with potential for further scientific exploration. The current lack of published data presents an opportunity for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery to investigate its properties and potential applications. The conceptual synthetic and screening workflows provided here offer a foundational framework for such future studies. As a commercially available but understudied molecule, it represents a frontier for new discoveries.

Benzyl 2-(thietan-3-ylidene)acetate molecular weight and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on Benzyl 2-(thietan-3-ylidene)acetate, a specific organic compound of interest in chemical research. While the core structural and molecular data are established, this guide also highlights the current limitations in publicly accessible, in-depth experimental and biological data for this molecule.

Core Molecular Data

This compound is an ester formed from benzyl alcohol and 2-(thietan-3-ylidene)acetic acid. Its structure features a four-membered, sulfur-containing thietane ring with an exocyclic double bond.

Structure:

The key quantitative and identifying data for this compound are summarized in the table below.

| Property | Data | Source |

| Molecular Weight | 220.29 g/mol | |

| Molecular Formula | C₁₂H₁₂O₂S | Inferred |

| CAS Number | 1394319-40-4 | |

| Purity | ≥95% |

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield detailed, publicly available experimental protocols for the synthesis of this compound. While general methods for esterification and synthesis of thietane-containing compounds exist, specific reaction conditions, purification methods, and characterization data for this particular molecule have not been published in accessible literature.

Quantitative Experimental Data

Similarly, specific quantitative experimental data such as ¹H-NMR, ¹³C-NMR, mass spectrometry (MS), or infrared (IR) spectroscopy data for this compound are not available in the public domain. This information is crucial for the unambiguous identification and characterization of the compound and would typically be found in peer-reviewed scientific journals or detailed patent literature, which are not currently available for this molecule.

Applications in Drug Development & Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound. No studies have been published that describe its effects on biological systems, its mechanism of action, or its potential involvement in any signaling pathways. Consequently, its application in drug development is not documented in the accessible scientific literature.

Visualization

Due to the lack of published experimental workflows for the synthesis of this compound and the absence of any information regarding its role in biological signaling pathways, the generation of Graphviz diagrams as requested is not possible.

Conclusion

This compound is a chemically defined entity with a known structure, molecular weight, and CAS number. However, the in-depth technical information required by researchers and drug development professionals, such as detailed synthetic protocols, comprehensive characterization data, and biological activity studies, is not currently available in the public domain. Further research and publication are needed to elucidate the properties and potential applications of this compound.

Technical Guide: Spectroscopic and Synthetic Profile of Benzyl 2-(thietan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a probable synthetic route for the novel compound Benzyl 2-(thietan-3-ylidene)acetate. Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic values based on the analysis of analogous chemical structures. Detailed experimental protocols for the synthesis and subsequent spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to facilitate further research and development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 1394319-40-4

-

Molecular Formula: C₁₂H₁₂O₂S

-

Molecular Weight: 220.29 g/mol

-

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of structurally similar compounds, including benzyl esters and α,β-unsaturated esters containing a thietane ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.40 | m | 5H | Ar-H |

| ~ 5.80 - 6.00 | m | 1H | =CH |

| ~ 5.20 | s | 2H | O-CH₂ -Ph |

| ~ 4.00 - 4.20 | m | 2H | S-CH₂ -C= |

| ~ 3.80 - 4.00 | m | 2H | S-CH₂ -C= |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166 | C =O (Ester) |

| ~ 145 | C =CH |

| ~ 136 | Ar-C (Quaternary) |

| ~ 128.7 | Ar-C H |

| ~ 128.5 | Ar-C H |

| ~ 128.3 | Ar-C H |

| ~ 118 | C=C H |

| ~ 66 | O-C H₂-Ph |

| ~ 35 | S-C H₂-C= |

| ~ 33 | S-C H₂-C= |

Predicted IR Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | m | C-H stretch (Aromatic) |

| ~ 2950 | m | C-H stretch (Aliphatic) |

| ~ 1715 | s | C=O stretch (α,β-unsaturated ester) |

| ~ 1640 | m | C=C stretch |

| ~ 1250 | s | C-O stretch (Ester) |

| ~ 700, 750 | s | C-H bend (Aromatic, monosubstituted) |

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 220 | Moderate | [M]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 129 | Moderate | [M - C₇H₇O]⁺ |

| 108 | Moderate | [C₇H₈O]⁺ (Benzyl alcohol) |

Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction between thietan-3-one and a phosphonate ylide derived from benzyl 2-(diethoxyphosphoryl)acetate.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

3.2.1. Synthesis of this compound

-

Preparation of the Ylide: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add benzyl 2-(diethoxyphosphoryl)acetate (1.0 eq.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Reaction with Thietan-3-one: Cool the ylide solution back to 0 °C and add a solution of thietan-3-one (1.2 eq.) in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

3.2.2. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Reference the spectra to the TMS peak (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C NMR).

3.2.3. IR Spectroscopy

-

Sample Preparation: As the product is expected to be an oil or a low-melting solid, a neat spectrum can be obtained. Place a small drop of the purified compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.4. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the purified product in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.

-

Data Interpretation: Analyze the fragmentation pattern to confirm the molecular weight and deduce structural information about the compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic strategy for this compound. The predicted data and detailed protocols herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related novel chemical entities in the field of drug discovery and development. Further experimental validation is recommended to confirm the presented data.

In-depth Technical Guide: Benzyl 2-(thietan-3-ylidene)acetate

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Benzyl 2-(thietan-3-ylidene)acetate. As of the current date, dedicated studies detailing its biological activity, signaling pathways, and associated experimental protocols are not present in publicly accessible scientific databases.

The search for information on "this compound" primarily yields listings in chemical supplier catalogs, providing basic physicochemical properties but no biological data. While research exists on related structural motifs, such as benzyl acetate and various thietane derivatives, a direct extrapolation to the mechanism of action for the specific compound would be scientifically unfounded.

This document will, therefore, outline the general biological potential of related chemical classes to provide a theoretical framework for future research into this compound.

Potential Areas of Biological Activity Based on Structural Analogs

The structure of this compound contains two key moieties: the benzyl acetate group and the thietane ring. Research into compounds containing these fragments suggests potential, though unconfirmed, avenues for biological activity.

Benzyl Acetate and Related Esters

Benzyl acetate is a common fragrance and flavoring agent. While generally considered safe, some studies have investigated its metabolic fate and potential biological effects. It is an ester that can be hydrolyzed in vivo to benzyl alcohol and acetic acid. Benzyl alcohol is subsequently metabolized to benzoic acid.

Thietane-Containing Compounds

The thietane ring, a four-membered sulfur-containing heterocycle, is a structural feature in some biologically active molecules. Thietane derivatives have been explored for a range of therapeutic applications, although they are less common in drug discovery than other sulfur-containing heterocycles like thiophene and thiazole.

Table 1: Summary of General Biological Activities of Related Compound Classes

| Compound Class | Potential Biological Activities | Notes |

| Benzyl Esters | Antimicrobial, Flavoring agent | Activity is highly dependent on the overall molecular structure. |

| Thietane Derivatives | Anticancer, Antiviral, Enzyme inhibition | The reactivity of the thietane ring can contribute to biological effects. |

Postulated Experimental Workflow for Elucidating Mechanism of Action

Should research on this compound be undertaken, a systematic approach would be necessary to determine its mechanism of action. The following represents a logical experimental workflow.

Caption: Proposed experimental workflow for mechanism of action studies.

Hypothetical Signaling Pathway Involvement

Without experimental data, any depiction of a signaling pathway for this compound would be purely speculative. However, to illustrate the format requested, a generic kinase signaling pathway is presented below. This is a placeholder and does not represent actual data for the compound.

Caption: Generic representation of a kinase signaling pathway.

Conclusion

There is a clear need for foundational research to determine the biological effects and mechanism of action of this compound. The information presented here on related compounds and potential experimental strategies provides a starting point for such investigations. Future studies, including broad phenotypic screening followed by target identification and pathway analysis, are required to elucidate the pharmacological properties of this compound. Until such data becomes available, any claims regarding its mechanism of action would be premature.

The Rising Potential of Thietane Compounds in Drug Discovery: A Technical Overview of Their Biological Activities

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the scientific community is increasingly turning its attention to unique heterocyclic scaffolds. Among these, thietanes, four-membered rings containing a sulfur atom, are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth analysis of the current research on thietane derivatives, focusing on their antiviral, anticancer, and antimicrobial properties, and is intended for researchers, scientists, and professionals in the field of drug development.

The strategic incorporation of the thietane ring into molecular structures can significantly influence their physicochemical properties and biological activities.[1][2] This guide summarizes the key quantitative data on the bioactivity of thietane compounds, details the experimental protocols used for their evaluation, and visualizes the proposed mechanisms of action.

Antiviral Activity of Thietane Nucleoside Analogs

Thietane-containing nucleoside analogs have demonstrated significant potential as antiviral agents, particularly against a range of RNA and DNA viruses. These compounds often act as inhibitors of viral polymerases, crucial enzymes for viral replication.[3][4][5]

Quantitative Antiviral Data

The antiviral efficacy of several thietane nucleoside derivatives has been quantified through in vitro cell-based assays. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are key parameters used to evaluate their potential as therapeutic agents. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable safety profile.

| Compound Class | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| d-Thietanose Nucleosides | HIV-1 | PBM | [6] | |||

| d-uridine analog (23) | 6.9 | >100 | >14.5 | [6] | ||

| d-cytidine analog (24) | 1.3 | 28.5 | 21.9 | [6] | ||

| d-5-fluorocytidine analog (25) | 5.8 | 98.2 | 16.9 | [6] | ||

| l-Thietanose Nucleosides | HIV-1 | PBM | [6] | |||

| l-cytidine analog (52) | 14.1 | >100 | >7.1 | [6] | ||

| 2'-Spirothietane Uridine Derivatives | Chikungunya virus (CHIKV) | Huh-7 | [7] | |||

| Compound 17 | 1.9 | >100 | >53 | [7] | ||

| Compound 18 | 0.3 | >100 | >333 | [7] | ||

| Sindbis virus (SINV) | Huh-7 | [7] | ||||

| Compound 18 | 3.2 | >100 | >31 | [7] | ||

| Hepatitis C virus (HCV) | Huh-7 | [7] | ||||

| Compound 17 | 1.1 | >100 | >91 | [7] | ||

| Compound 18 | 0.8 | >100 | >125 | [7] | ||

| Dengue virus (DENV) | Huh-7 | [7] | ||||

| Compound 17 | 3.4 | >100 | >29 | [7] | ||

| Compound 18 | 1.8 | >100 | >56 | [7] |

Mechanism of Action: Viral Polymerase Inhibition

The primary mechanism of action for many antiviral nucleoside analogs, including thietane derivatives, involves the inhibition of viral RNA- or DNA-dependent polymerases.[3][5] These compounds undergo intracellular phosphorylation to their active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain. This incorporation can lead to chain termination, thereby halting viral replication.[3][7]

References

- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]

- 6. Synthesis and Anti-HIV Activity of d- and l-Thietanose Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Benzyl 2-(thietan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of Benzyl 2-(thietan-3-ylidene)acetate, a novel compound with potential applications in pharmaceutical development. Due to the limited availability of specific experimental data for this compound, this document focuses on established protocols and predictive methods applicable to heterocyclic compounds and esters. It is designed to equip researchers with the necessary tools to characterize the physicochemical properties of this and similar molecules. This guide details experimental procedures for solubility determination, including the shake-flask method, and outlines a comprehensive stability testing program encompassing forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions, in line with ICH guidelines. All quantitative data that would be generated from these studies are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental workflows and logical relationships visualized through Graphviz diagrams.

Introduction to this compound

This compound is an organic molecule characterized by a benzyl ester functional group and a thietane ring. Its chemical structure (Figure 1) suggests potential for biological activity, making its physicochemical properties, such as solubility and stability, critical parameters for investigation in drug discovery and development. The thietane moiety, a four-membered sulfur-containing heterocycle, can influence the molecule's conformation and interaction with biological targets. The benzyl ester group may be susceptible to hydrolysis, impacting the compound's stability and potential prodrug applications.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 1394319-40-4

-

Molecular Formula: C₁₂H₁₂O₂S

-

Molecular Weight: 220.29 g/mol

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low absorption and limited therapeutic efficacy. This section outlines the methods for determining the solubility of this compound.

Predictive Methods for Solubility Estimation

In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. These methods are based on the molecule's structure and various physicochemical descriptors.

Table 1: Predicted Physicochemical Properties and Solubility of this compound

| Parameter | Predicted Value | Method/Software |

| LogP (o/w) | 2.5 - 3.5 | Cheminformatics Software (e.g., ChemDraw, MarvinSketch) |

| pKa | Not ionizable in physiological pH range | Predictive algorithms (e.g., ACD/Labs, Marvin) |

| Aqueous Solubility | Low to moderate | General Solubility Equation (GSE), ALOGPS |

Experimental Determination of Solubility

The "gold standard" for determining equilibrium aqueous solubility is the shake-flask method.

-

Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 2: Expected Solubility Data for this compound

| pH | Temperature (°C) | Solubility (µg/mL) |

| 1.2 | 25 | Data to be determined |

| 4.5 | 25 | Data to be determined |

| 6.8 | 25 | Data to be determined |

| 7.4 | 25 | Data to be determined |

| 1.2 | 37 | Data to be determined |

| 4.5 | 37 | Data to be determined |

| 6.8 | 37 | Data to be determined |

| 7.4 | 37 | Data to be determined |

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to accelerate the degradation of the compound under various stress conditions.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active substance.

The ester linkage in this compound is susceptible to hydrolysis.

-

Experimental Protocol:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH at room temperature.

-

Neutral Hydrolysis: Dissolve the compound in purified water and heat at a controlled temperature.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the amount of remaining parent compound and the formation of degradation products.

-

-

Experimental Protocol:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Protect the solution from light.

-

At specified time points, withdraw samples and analyze by HPLC.

-

-

Experimental Protocol (ICH Q1B):

-

Expose the solid compound and its solution in a chemically inert solvent to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples by HPLC.

-

-

Experimental Protocol:

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

-

At specified time points, withdraw samples and analyze by HPLC.

-

Table 3: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Products |

| Acid Hydrolysis | 0.1 N HCl | 60-80 °C | To be determined | Benzyl alcohol, 2-(thietan-3-ylidene)acetic acid |

| Base Hydrolysis | 0.1 N NaOH | Room Temp. | To be determined | Benzyl alcohol, salt of 2-(thietan-3-ylidene)acetic acid |

| Neutral Hydrolysis | Water | 60-80 °C | To be determined | Benzyl alcohol, 2-(thietan-3-ylidene)acetic acid |

| Oxidation | 3-30% H₂O₂ | Room Temp. | To be determined | Sulfoxide, sulfone derivatives |

| Photolysis | ≥ 1.2 million lux hours, ≥ 200 W h/m² | Ambient | To be determined | Isomers, photo-oxidation products |

| Thermal | 60-80 °C (solid state) | 60-80 °C | To be determined | To be determined |

Signaling Pathways and Logical Relationships

While the specific biological targets and signaling pathways of this compound are yet to be elucidated, a general workflow for its investigation in a drug discovery context can be outlined.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet publicly available, the detailed protocols and methodologies described herein offer a clear path for its physicochemical characterization. The presented experimental workflows and data presentation tables are designed to aid researchers in generating and organizing the critical data necessary for advancing this and other novel compounds through the drug discovery and development pipeline. The application of these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for regulatory submissions and for making informed decisions in pharmaceutical research.

Benzyl 2-(thietan-3-ylidene)acetate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(thietan-3-ylidene)acetate is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. The thietane ring, a four-membered heterocycle containing a sulfur atom, is a structural motif of growing interest in drug discovery due to its unique physicochemical properties. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, chemical properties, and potential biological significance. Due to the limited specific data on this compound, this review also discusses generalized experimental protocols and the known biological activities of structurally related thietane derivatives.

Introduction

The thietane moiety has been recognized as a valuable scaffold in medicinal chemistry, offering a unique combination of stability, polarity, and three-dimensionality. Unlike its more commonly studied oxygen analogue, the oxetane ring, the thietane ring has received comparatively less attention but is gaining recognition for its potential to modulate the pharmacological properties of bioactive molecules. This compound incorporates this intriguing heterocyclic core, suggesting its potential as a building block for novel therapeutic agents. This document aims to consolidate the current knowledge on this compound and to provide a technical resource for researchers interested in its synthesis and potential applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1394319-40-4 | |

| Molecular Formula | C₁₂H₁₂O₂S | |

| Molecular Weight | 220.29 g/mol | |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound has not been explicitly documented in peer-reviewed literature, the most plausible and widely accepted method for its preparation is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful tool for the stereoselective synthesis of alkenes from stabilized phosphonate carbanions and aldehydes or ketones.

Proposed Synthetic Pathway via Horner-Wadsworth-Emmons Reaction

The synthesis of this compound would likely proceed through the reaction of thietan-3-one with benzyl 2-(diethoxyphosphoryl)acetate in the presence of a suitable base.

General Experimental Protocol (Proposed)

The following is a generalized experimental protocol for the synthesis of this compound based on standard Horner-Wadsworth-Emmons reaction conditions.

Materials:

-

Thietan-3-one

-

Benzyl 2-(diethoxyphosphoryl)acetate (CAS: 7396-44-3)

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of benzyl 2-(diethoxyphosphoryl)acetate (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the phosphonate ylide.

-

The reaction mixture is cooled back to 0 °C, and a solution of thietan-3-one (1.2 eq) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Expected Outcome: The Horner-Wadsworth-Emmons reaction typically favors the formation of the more thermodynamically stable (E)-isomer of the α,β-unsaturated ester.

Spectroscopic Data (Hypothetical)

While no specific spectroscopic data for this compound has been found in the literature, Table 2 provides a list of expected characteristic signals based on the structure of the molecule.

| Spectroscopic Technique | Expected Characteristic Signals |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm).- Methylene protons of the benzyl group (singlet, ~5.2 ppm).- Vinylic proton of the ylidene group (singlet or triplet, depending on coupling, ~6.0-6.5 ppm).- Methylene protons of the thietane ring adjacent to the double bond (multiplet, ~3.8-4.2 ppm).- Methylene protons of the thietane ring adjacent to the sulfur atom (multiplet, ~3.2-3.6 ppm). |

| ¹³C NMR | - Carbonyl carbon of the ester (~165-170 ppm).- Aromatic carbons of the benzyl group (~127-136 ppm).- Quaternary carbon of the ylidene group (~140-150 ppm).- Vinylic carbon of the ylidene group (~115-125 ppm).- Methylene carbon of the benzyl group (~66-68 ppm).- Methylene carbons of the thietane ring (~30-40 ppm). |

| IR Spectroscopy | - C=O stretch of the ester (~1710-1730 cm⁻¹).- C=C stretch of the alkene (~1640-1660 cm⁻¹).- C-O stretch of the ester (~1150-1250 cm⁻¹).- Aromatic C-H stretches (~3030-3100 cm⁻¹).- Aliphatic C-H stretches (~2850-2960 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 220.06. |

Biological Activity and Potential Applications

To date, there are no published studies specifically investigating the biological activity of this compound. However, the thietane scaffold is present in a number of biologically active compounds, suggesting that this molecule could serve as a valuable intermediate for the synthesis of new therapeutic agents.

Known Biological Activities of Thietane Derivatives

Thietane derivatives have been reported to exhibit a range of biological activities, including:

-

Antimicrobial Activity: Some thietane-containing compounds have demonstrated activity against various bacterial and fungal strains. For example, derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide have been synthesized and shown to possess antimicrobial properties.

-

Anticancer Activity: The unique conformational properties of the thietane ring can be exploited to design novel anticancer agents.

-

Enzyme Inhibition: Thietane-based molecules have been explored as inhibitors of various enzymes implicated in disease.

The presence of the α,β-unsaturated ester moiety in this compound also suggests its potential as a Michael acceptor, which could be a mechanism for covalent interaction with biological targets.

Conclusion and Future Directions

This compound is a molecule of interest due to its incorporation of the underexplored thietane scaffold. While specific literature on its synthesis and biological activity is scarce, a plausible synthetic route via the Horner-Wadsworth-Emmons reaction can be proposed. The lack of biological data presents a clear opportunity for future research.

Future studies should focus on:

-

The development and optimization of a reliable synthetic protocol for this compound and its analogues.

-

Comprehensive spectroscopic characterization to confirm its structure and stereochemistry.

-

Screening for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

-

Utilizing this compound as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

This technical guide serves as a foundational resource to stimulate further investigation into this promising, yet understudied, chemical entity.

An In-Depth Technical Guide to the Synthesis of Benzyl 2-(thietan-3-ylidene)acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 2-(thietan-3-ylidene)acetate and its derivatives, compounds of interest in medicinal chemistry and drug development. The core of this synthesis lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely used method for the stereoselective formation of alkenes. This document details the necessary starting materials, key reaction protocols, and the underlying chemical principles.

Introduction

Thietanes are four-membered heterocyclic compounds containing a sulfur atom that have garnered significant attention in medicinal chemistry. The strained thietane ring can act as a bioisostere for other functional groups, influencing the physicochemical properties of a molecule, such as solubility and metabolic stability. The exocyclic α,β-unsaturated ester moiety of this compound derivatives serves as a versatile handle for further chemical modifications, making these compounds valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.

The primary synthetic route to this compound involves the olefination of thietan-3-one. The Horner-Wadsworth-Emmons reaction is the method of choice for this transformation due to its high efficiency, stereoselectivity, and the facile removal of byproducts.[1]

Synthetic Pathway Overview

The synthesis of this compound derivatives can be conceptually broken down into two main stages: the preparation of the key precursors and the subsequent olefination reaction.

References

An In-depth Technical Guide to the Reactivity of the Thietane Ring in Benzyl 2-(thietan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thietane ring, a four-membered sulfur-containing heterocycle, is an increasingly important structural motif in medicinal chemistry. Its inherent ring strain and the presence of a sulfur atom confer unique physicochemical properties and reactivity patterns that can be exploited in drug design. This technical guide focuses on the reactivity of a specific thietane-containing compound, Benzyl 2-(thietan-3-ylidene)acetate. While specific experimental data for this molecule is not extensively available in public literature, this document extrapolates its likely chemical behavior based on well-established principles of thietane chemistry and the reactivity of α,β-unsaturated esters. This guide will cover the predicted synthesis, reactivity of the thietane ring itself, and the reactivity of the exocyclic α,β-unsaturated ester moiety.

Introduction to Thietane Chemistry

Thietanes are four-membered heterocyclic compounds containing one sulfur atom. The ring is strained, which influences its geometry and reactivity. Unlike its oxygen analog, oxetane, the thietane ring is less polar but the sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone, which significantly alters the molecule's polarity and hydrogen bonding capacity. These features make thietanes attractive scaffolds in drug discovery for modulating properties such as solubility, metabolic stability, and receptor binding.

Synthesis of this compound

The structure of this compound strongly suggests its synthesis via the Horner-Wadsworth-Emmons (HWE) reaction . This reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

The synthesis would involve the reaction of thietan-3-one with a stabilized phosphonate ylide generated from benzyl 2-(diethoxyphosphoryl)acetate . The HWE reaction generally favors the formation of the (E)-isomer, which is expected to be the major product in this synthesis.[1][2]

Caption: Proposed synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

General Experimental Protocol for Horner-Wadsworth-Emmons Reaction

-

Reagents and Solvent:

-

Benzyl 2-(diethoxyphosphoryl)acetate

-

A strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

-

Anhydrous aprotic solvent, typically tetrahydrofuran (THF) or dimethoxyethane (DME)

-

Thietan-3-one

-

-

Procedure:

-

To a stirred suspension of the base (e.g., NaH, 1.1 eq.) in the anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of benzyl 2-(diethoxyphosphoryl)acetate (1.0 eq.) in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 1 hour) to ensure the complete formation of the phosphonate ylide.

-

The mixture is then cooled back to 0 °C, and a solution of thietan-3-one (1.0 eq.) in the anhydrous solvent is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Reactivity of the Thietane Ring

The reactivity of the thietane ring in this compound is primarily dictated by the ring strain and the nucleophilicity/oxidizability of the sulfur atom.

S-Oxidation

The sulfur atom in the thietane ring can be readily oxidized to a sulfoxide and subsequently to a sulfone. This transformation can have a profound impact on the molecule's polarity, solubility, and biological activity.

| Reaction | Reagent(s) | Product |

| S-Oxidation to Sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) (1 eq.), Sodium periodate (NaIO₄) | Benzyl 2-(1-oxidothietan-3-ylidene)acetate |

| S-Oxidation to Sulfone | m-Chloroperoxybenzoic acid (m-CPBA) (2 eq.), Hydrogen peroxide (H₂O₂) | Benzyl 2-(1,1-dioxidothietan-3-ylidene)acetate |

Ring-Opening Reactions

The strained four-membered ring is susceptible to cleavage by strong nucleophiles. The attack typically occurs at one of the carbon atoms adjacent to the sulfur, leading to a thiol intermediate which can be further functionalized.

Caption: General pathway for the nucleophilic ring-opening of the thietane ring.

| Nucleophile | Expected Product |

| Organolithium reagents (e.g., n-BuLi) | Ring-opened product with a butyl group attached to the carbon and a free thiol. |

| Grignard reagents (e.g., PhMgBr) | Ring-opened product with a phenyl group attached to the carbon and a free thiol. |

| Strong amines (e.g., LDA) | Potential for ring-opening, though Michael addition may be a competing pathway. |

Reactivity of the α,β-Unsaturated Ester Moiety

The exocyclic double bond conjugated to the benzyl ester group is an electrophilic site, making it susceptible to nucleophilic attack, particularly through a Michael (conjugate) addition mechanism.

Michael (Conjugate) Addition

A wide range of soft nucleophiles can add to the β-carbon of the α,β-unsaturated ester system. This is a powerful method for introducing diverse functional groups.[3]

Caption: General mechanism for the Michael addition to this compound.

| Michael Donor (Nucleophile) | Reagent/Catalyst | Product Class |

| Organocuprates | R₂CuLi | 3-Alkyl/Aryl-substituted thietane acetate |

| Thiols | Base (e.g., Et₃N) | 3-Thioether-substituted thietane acetate |

| Amines | - | 3-Amino-substituted thietane acetate |

| Enolates | Base (e.g., LDA) | 1,5-Dicarbonyl compounds |

Reduction of the Double Bond

The exocyclic double bond can be selectively reduced without affecting the ester or the thietane ring under appropriate conditions.

| Reaction | Reagent(s) | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Benzyl 2-(thietan-3-yl)acetate |

| Transfer Hydrogenation | Hantzsch ester, Organocatalyst | Benzyl 2-(thietan-3-yl)acetate |

Hydrolysis of the Benzyl Ester

The benzyl ester can be cleaved to yield the corresponding carboxylic acid. This is a common deprotection step in multi-step synthesis.

| Reaction | Reagent(s) | Product |

| Hydrogenolysis | H₂, Pd/C | 2-(Thietan-3-ylidene)acetic acid |

| Basic Hydrolysis | LiOH, THF/H₂O | 2-(Thietan-3-ylidene)acetic acid |

| Acidic Hydrolysis | H₂SO₄, H₂O | 2-(Thietan-3-ylidene)acetic acid |

Summary of Predicted Reactivity

The following table summarizes the key reactive sites and potential transformations of this compound.

| Reactive Site | Type of Reaction | Key Reagents | Potential Outcome |

| Thietane Sulfur | S-Oxidation | m-CPBA, H₂O₂ | Formation of sulfoxide or sulfone |

| Thietane Ring (C-S bonds) | Nucleophilic Ring-Opening | n-BuLi, PhMgBr | Cleavage of the four-membered ring |

| Exocyclic C=C Bond | Michael Addition | R₂CuLi, RSH, R₂NH | Addition of nucleophiles to the β-carbon |

| Exocyclic C=C Bond | Reduction | H₂, Pd/C | Saturation of the double bond |

| Benzyl Ester | Hydrolysis/Hydrogenolysis | LiOH, H₂/Pd-C | Formation of the corresponding carboxylic acid |

Conclusion

This compound is a molecule with multiple reactive centers, offering a rich platform for chemical derivatization. The thietane ring provides opportunities for S-oxidation and nucleophilic ring-opening, while the α,β-unsaturated ester moiety allows for a variety of conjugate additions, reductions, and ester manipulations. This versatility makes it a valuable scaffold for the synthesis of novel compounds, particularly in the context of drug discovery where fine-tuning of molecular properties is paramount. The predictive reactivity outlined in this guide provides a roadmap for researchers to explore the chemical space around this promising thietane derivative.

References

Benzyl 2-(thietan-3-ylidene)acetate quantum chemical calculations

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. By simulating molecular structures and properties at the electronic level, these methods provide deep insights into a molecule's behavior, guiding the design of novel therapeutic agents. For heterocyclic compounds like thietane derivatives, which are recognized as important structural motifs in medicinal chemistry, these calculations can elucidate key features that govern their biological activity.[1][2][3] Computational studies, such as Density Functional Theory (DFT) calculations, allow for the prediction of molecular geometries, electronic properties, and spectroscopic signatures, which are critical for understanding structure-activity relationships (SAR).[4][5]

Methodology for Quantum Chemical Calculations

A typical workflow for the quantum chemical investigation of Benzyl 2-(thietan-3-ylidene)acetate would involve several key steps, as illustrated in the workflow diagram below.

Molecular Structure and Geometry Optimization

The initial step involves constructing the 3D structure of this compound. This structure is then optimized to find its most stable conformation (lowest energy state). A widely used and reliable method for this is Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G(d,p).[4][6] The optimization process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's geometry.

Frequency Calculations

Following geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (e.g., infrared and Raman spectra). These predicted spectra can be compared with experimental data for validation.[5]

Electronic Properties and Molecular Orbital Analysis

Analysis of the electronic properties provides insights into the molecule's reactivity and stability. Key parameters derived from these calculations include:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals and their energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

-

Mulliken Atomic Charges: These calculations provide the partial charge distribution on each atom, which can be important for understanding intermolecular interactions.[4]

Computational Chemistry Workflow

Caption: A logical workflow for performing quantum chemical calculations.

Data Presentation: Predicted Molecular Properties

The quantitative data obtained from the quantum chemical calculations should be summarized in clearly structured tables for easy comparison and analysis. Below are template tables for presenting such data for this compound.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=C | Value |

| C-S | Value | |

| C=O | Value | |

| O-C | Value | |

| **Bond Angles (°) ** | C-S-C | Value |

| C-C=O | Value | |

| O-C-C | Value | |

| Dihedral Angles (°) | C-C-C-S | Value |

| C-O-C-C | Value |

Table 2: Calculated Electronic Properties

| Property | Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Generalized Experimental Protocol for Thietane Synthesis

While a specific protocol for this compound is not detailed in the provided literature, a general method for the synthesis of thietane derivatives can be outlined based on established procedures.[1][2] One common approach is the reaction of a 1,3-dihalopropane with a sulfur nucleophile.

Objective: To synthesize a thietane ring structure.

Materials:

-

1,3-dibromopropane

-

Sodium sulfide (Na₂S)

-

Ethanol (solvent)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve sodium sulfide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add a solution of 1,3-dibromopropane in ethanol to the stirred sodium sulfide solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired thietane derivative.

Potential Signaling Pathway for Investigation

Thietane derivatives have been investigated for various biological activities, including as potential anticancer agents.[7][8] A hypothetical signaling pathway that could be modulated by a thietane-containing compound is the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is frequently dysregulated in cancer.

Hypothetical Signaling Pathway

Caption: A potential mechanism of action via PI3K/Akt pathway inhibition.

This technical guide provides a foundational framework for the quantum chemical investigation of this compound. By following the outlined computational workflow and leveraging the provided templates for data presentation, researchers can systematically explore the molecular properties of this and related compounds, contributing to the advancement of medicinal chemistry and drug discovery.

References

- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate : Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Some Thietane Derivatives [ouci.dntb.gov.ua]

- 8. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines [mdpi.com]

Commercial Availability and Synthetic Strategy of Benzyl 2-(thietan-3-ylidene)acetate for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Benzyl 2-(thietan-3-ylidene)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines potential suppliers, provides a plausible synthetic route with a detailed workflow, summarizes key physicochemical properties, and discusses its potential applications in research based on the known roles of thietane-containing molecules.

Commercial Availability

This compound is available for purchase from several chemical suppliers catering to the research and development market. The compound is typically supplied with a purity of ≥95%. Researchers interested in procuring this molecule can refer to the following vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Various Suppliers | This compound | 1394319-40-4 | C₁₂H₁₂O₂S | 220.29 | For Research Use Only. |

| Shanghai Ruji Biotechnology Development Co., Ltd.[1] | This compound | 1394319-40-4 | C₁₂H₁₂O₂S | - | Product number: ALDB167172. |

Note: Availability and product specifications should be confirmed directly with the suppliers.

Synthesis of this compound

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of alkenes and would be a suitable approach for the preparation of this compound from thietan-3-one and a benzyl-containing phosphonate ester.

Reaction Scheme:

Thietan-3-one + Benzyl (diethoxyphosphoryl)acetate → this compound + Diethyl phosphate

General Experimental Protocol (Proposed)

Materials:

-

Thietan-3-one

-

Benzyl (diethoxyphosphoryl)acetate

-

A suitable base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethoxyethane (DME))

-

Reagents for workup and purification (e.g., saturated ammonium chloride solution, brine, ethyl acetate, hexane, magnesium sulfate, silica gel)

Procedure:

-

Preparation of the Phosphonate Carbanion: A solution of benzyl (diethoxyphosphoryl)acetate in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium hydride (60% dispersion in mineral oil), is added portion-wise. The reaction mixture is stirred at 0 °C for 30-60 minutes, then allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete formation of the phosphonate carbanion.

-

Olefination Reaction: The reaction mixture is cooled back to 0 °C, and a solution of thietan-3-one in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: The structure and purity of the final product would be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared spectroscopy (IR).

Experimental Workflow Diagram

Caption: Proposed Horner-Wadsworth-Emmons synthesis workflow.

Physicochemical and Spectral Data

Specific experimental data for this compound is not widely published. However, some properties can be calculated or are provided by suppliers. For comparative purposes, data for the structurally related and well-characterized compound, benzyl acetate, is also provided.

| Property | This compound | Benzyl Acetate |

| CAS Number | 1394319-40-4 | 140-11-4[2] |

| Molecular Formula | C₁₂H₁₂O₂S | C₉H₁₀O₂[2] |

| Molecular Weight | 220.29 g/mol | 150.17 g/mol [2] |

| Appearance | - | Colorless liquid[3] |

| Boiling Point | - | 212 °C[4] |

| Melting Point | - | -51 °C[3] |

| Purity (Typical) | ≥95% | ≥99% |

| ¹H NMR | No data available | δ 7.35 (m, 5H), 5.12 (s, 2H), 2.08 (s, 3H) ppm (CDCl₃) |

| ¹³C NMR | No data available | δ 170.8, 136.1, 128.5, 128.2, 128.1, 66.5, 21.0 ppm (CDCl₃) |

| IR (cm⁻¹) | No data available | ~1735 (C=O stretch), ~1220 (C-O stretch) |

Applications in Research and Drug Discovery

While specific biological activities for this compound have not been reported, the thietane moiety is of growing interest in medicinal chemistry. Thietanes are four-membered sulfur-containing heterocycles that can serve as bioisosteres for other functional groups, offering a way to modulate the physicochemical properties of a molecule.

Thietanes as Bioisosteres

The thietane ring is considered a valuable structural motif in drug design. It can be used to replace other cyclic or acyclic fragments in a lead compound to improve properties such as:

-

Solubility and Polarity: The sulfur atom can engage in hydrogen bonding, potentially improving aqueous solubility.

-

Metabolic Stability: The introduction of a strained ring can alter the metabolic profile of a compound.

-

Conformational Rigidity: The thietane ring can lock a molecule into a specific conformation, which may enhance binding to a biological target.

-

Novelty and Patentability: Incorporating a thietane ring can lead to novel chemical entities with new intellectual property potential.

Thietane derivatives have been explored in various therapeutic areas, including the development of antiplatelet and anticoagulant agents.

Logical Relationship Diagram: Bioisosterism

Caption: The role of thietanes in bioisosteric replacement.

Conclusion

This compound is a commercially available research chemical that can be synthesized through established olefination methodologies like the Horner-Wadsworth-Emmons reaction. While specific biological data for this compound is currently lacking in the public domain, its structural features, particularly the thietane ring, make it an interesting building block for medicinal chemistry and drug discovery programs. Researchers can leverage the unique properties of the thietane moiety to design novel compounds with potentially improved pharmacokinetic and pharmacodynamic profiles. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full potential in various therapeutic areas.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Studies of Thietane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Note: Direct antimicrobial studies on Benzyl 2-(thietan-3-ylidene)acetate were not found in the reviewed literature. The following application notes and protocols are based on studies of structurally related thietane and sulfur-containing heterocyclic compounds to provide a framework for potential antimicrobial evaluation.

Introduction

Thietanes, four-membered sulfur-containing heterocyclic compounds, and their derivatives are of growing interest in medicinal chemistry due to their potential biological activities. This document provides an overview of the antimicrobial potential of thietane derivatives, supported by data from related compounds, and details the experimental protocols for their evaluation. The information presented herein is intended to guide researchers in the design and execution of antimicrobial studies for compounds such as this compound.

Antimicrobial Activity of Thietane and Related Derivatives

The antimicrobial efficacy of heterocyclic compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. While specific data for this compound is unavailable, the following tables summarize the antimicrobial activity of representative thietane and benzyl derivatives against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Thietane and Benzyl Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thietan-containing pyrimidinylacetohydrazide derivative | Staphylococcus aureus | >500 | [1] |

| Thietan-containing pyrimidinylacetohydrazide derivative | Escherichia coli | >500 | [1] |

| Thietan-containing pyrimidinylacetohydrazide derivative | Proteus vulgaris | >500 | [1] |

| Thietan-containing pyrimidinylacetohydrazide derivative | Candida albicans | >500 | [1] |

| Benzyl bromide derivative 1a | Staphylococcus aureus | 1000 | [2] |

| Benzyl bromide derivative 1a | Streptococcus pyogenes | 2000 | [2] |

| Benzyl bromide derivative 1a | Escherichia coli | 2000 | [2] |

| Benzyl bromide derivative 1c | Streptococcus pyogenes | 500 | [2] |

| Benzyl bromide derivative 1c | Candida albicans | >4000 | [2] |

Table 2: Zone of Inhibition of Benzyl Acetate and Benzyl Bromide Derivatives

| Compound/Derivative | Microorganism | Concentration | Zone of Inhibition (mm) | Reference |

| Benzyl acetate derivative 3d | Staphylococcus aureus | 100 µg/ml | 16.5 | [3] |

| Benzyl acetate derivative 3e | Shigella spp. | 100 µg/ml | 17.5 | [3] |

| Benzyl bromide derivative 1a | Staphylococcus aureus | Not Specified | 10-17 | [2] |

| Benzyl bromide derivative 1a | Escherichia coli | Not Specified | 7 | [2] |

| Benzyl bromide derivative 1b | Streptococcus pyogenes | Not Specified | 15 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of antimicrobial assays. The following are standard protocols for determining MIC and Zone of Inhibition.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.[4]

Materials:

-

Test compound (e.g., this compound)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer (optional, for OD reading)

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

-